1-Isopropyl-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-Isopropyl-6-oxopiperidine-3-carboxylic acid, also known as IPP or IPCA, is a cyclic, organic compound that belongs to the piperidine family . It has a molecular weight of 185.22 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO3 . The InChI code is 1S/C9H15NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Coordination Polymers and Frameworks
The creation of lanthanide-organic frameworks demonstrates the potential application of structurally similar compounds in material science. The synthesis of novel lanthanide-organic coordination polymeric networks, facilitated by autoisomerization reactions involving carboxylic acid derivatives, showcases the intricate architectures and topologies achievable, highlighting the role of such compounds in constructing advanced materials with potential applications in catalysis, molecular recognition, and as functional materials in electronic devices (Liu et al., 2009).
Synthetic Chemistry and Drug Design
In drug design, the use of carboxylic acid and its bioisosteres showcases the utility of these compounds in modifying pharmacophores to enhance drug properties. The study by Ballatore, Huryn, and Smith (2013) on carboxylic acid (bio)isosteres discusses the strategic replacement of the carboxylic acid moiety to mitigate drawbacks such as metabolic instability while retaining desired drug attributes, signifying the relevance of compounds like 1-Isopropyl-6-oxopiperidine-3-carboxylic acid in medicinal chemistry research and development (Ballatore, Huryn, & Smith, 2013).
Coordination Chemistry and Molecular Structures
Research on coordination polymers built from carboxylic acid ligands, such as 4-Hydroxypyridine-2,6-dicarboxylic acid, illustrates the compound's utility in forming metal-organic frameworks (MOFs). These MOFs have intriguing photoluminescent properties and structures, indicating potential applications in sensors, light-emitting devices, and as catalysts. The study by Sun et al. (2009) on lanthanide coordination polymers provides insights into the structural diversity and application potential of such compounds in designing new materials with specific optical and chemical properties (Sun et al., 2009).
Catalysis and Organic Transformations
Compounds structurally related to this compound find applications in catalysis, particularly in reactions involving carboxylate formation. The study by Li and Hall (2014) on the mechanism of formation of carboxylate from alcohols and water catalyzed by a ruthenium complex highlights the importance of such compounds in understanding and developing new catalytic processes that are environmentally friendly and efficient (Li & Hall, 2014).
Properties
IUPAC Name |
6-oxo-1-propan-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURZNDIACRTZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660747 | |
Record name | 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-33-7 | |
Record name | 6-Oxo-1-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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